molecular formula C8H13NO B2816127 4-oxa-9-azatricyclo[5.3.0.02,6]decane CAS No. 2059937-00-5

4-oxa-9-azatricyclo[5.3.0.02,6]decane

Cat. No.: B2816127
CAS No.: 2059937-00-5
M. Wt: 139.198
InChI Key: LIIAQGIQXMCMMB-UHFFFAOYSA-N
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Description

Octahydro-1H-furo[3’,4’3,4]cyclobuta[1,2-c]pyrrole: is a complex organic compound with the molecular formula C8H13NO It is characterized by a fused ring structure that includes a furo and cyclobuta moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-1H-furo[3’,4’:3,4]cyclobuta[1,2-c]pyrrole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where large quantities are produced using optimized reaction conditions to ensure consistency and quality . The process may include steps such as purification and crystallization to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: Octahydro-1H-furo[3’,4’:3,4]cyclobuta[1,2-c]pyrrole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

Chemistry: In chemistry, Octahydro-1H-furo[3’,4’:3,4]cyclobuta[1,2-c]pyrrole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its structural properties make it a candidate for probing enzyme-substrate interactions and other biochemical processes .

Medicine: Its ability to interact with various biological targets makes it a promising lead compound for the development of new therapeutic agents .

Industry: In industrial applications, this compound may be used in the development of new materials and chemical processes. Its unique properties can be leveraged to create innovative solutions in various sectors .

Mechanism of Action

The mechanism of action of Octahydro-1H-furo[3’,4’:3,4]cyclobuta[1,2-c]pyrrole involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

IUPAC Name

4-oxa-9-azatricyclo[5.3.0.02,6]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-5-6(2-9-1)8-4-10-3-7(5)8/h5-9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIAQGIQXMCMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1)C3C2COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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